molecular formula C6H10O4 B093152 2-Methylglutaric acid CAS No. 18069-17-5

2-Methylglutaric acid

Cat. No.: B093152
CAS No.: 18069-17-5
M. Wt: 146.14 g/mol
InChI Key: AQYCMVICBNBXNA-UHFFFAOYSA-N
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Description

Alpha-Methylglutaric acid: These are fatty acids with an acyl chain that has a methyl branch . It is a dicarboxylic acid with the molecular formula C6H10O4 and is known for its role in various biochemical processes.

Mechanism of Action

Target of Action

2-Methylglutaric acid, also known as alpha-methylglutarate or 2-methylpentanedioate, belongs to the class of organic compounds known as methyl-branched fatty acids . The primary target of this compound is 3-hydroxy-3-methylglutaryl-coenzyme A reductase , a key enzyme in the biosynthesis of cholesterol.

Mode of Action

This compound acts by interfering with the enzymatic steps involved in the conversion of acetate to hydroxymethylglutaryl coenzyme A . It also inhibits the activity of 3-hydroxy-3-methylglutaryl-coenzyme A reductase , which is the rate-limiting enzyme in the biosynthesis of cholesterol. This inhibition leads to a decrease in cholesterol production.

Biochemical Pathways

The biochemical pathway affected by this compound is the cholesterol biosynthesis pathway . By inhibiting the activity of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, this compound disrupts the conversion of HMG-CoA to mevalonate, a critical step in the cholesterol biosynthesis pathway. This disruption leads to a decrease in the production of cholesterol.

Result of Action

The primary result of this compound’s action is a decrease in cholesterol production . By inhibiting the activity of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, this compound reduces the amount of cholesterol synthesized in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often involves the use of more efficient catalysts and optimized reaction conditions to maximize yield and purity. For example, the use of solid acid catalysts in esterification reactions or the employment of continuous flow reactors for oxidation processes can enhance the efficiency of alpha-Methylglutaric acid production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus pentachloride.

Major Products Formed:

Scientific Research Applications

Alpha-Methylglutaric acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of Alpha-Methylglutaric Acid: Alpha-Methylglutaric acid’s unique structure, with a methyl branch on the second carbon, allows it to participate in specific biochemical reactions that its analogs cannot. This structural difference makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-methylpentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10O4/c1-4(6(9)10)2-3-5(7)8/h4H,2-3H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYCMVICBNBXNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4021632
Record name 2-Methylpentanedioic acid
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Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Methylglutaric acid
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Solubility

908 mg/mL
Record name 2-Methylglutaric acid
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CAS No.

617-62-9, 18069-17-5
Record name 2-Methylglutaric acid
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Record name 2-Methyleneglutaric acid
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Record name 2-METHYLGLUTARIC ACID
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Record name 2-METHYLGLUTARIC ACID, (±)-
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Record name 2-Methylglutaric acid
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Synthesis routes and methods

Procedure details

The cleavage in stage (c) is advantageously carried out in the presence of molecular oxygen or a gas which contains molecular oxygen and an inert gas, such as nitrogen, carbon dioxide, argon or steam. A molar ratio of formylvaleric esters to molecular oxygen of from 1:0.05 to 1:3, in particular from 1:0.2 to 1:1.5, e.g., from 1:0.25 to 1:1.25, is advantageously used. This increases the catalyst life and in particular the yield of pentenoic esters. The presence of molecular oxygen was not indicated since methyl 5-formylvalerate is oxidized to monomethyl adipate in a yield of 96% by molecular oxygen at as low as 50° C., as disclosed in European Patent 131,860, and it was therefore to be expected that 4- and 3-formylvaleric esters would be oxidized in a similar manner to give 2-methylglutaric acid and 3-ethylsuccinic esters.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylglutaric acid
Reactant of Route 2
2-Methylglutaric acid
Reactant of Route 3
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2-Methylglutaric acid
Reactant of Route 4
2-Methylglutaric acid
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Reactant of Route 6
2-Methylglutaric acid

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